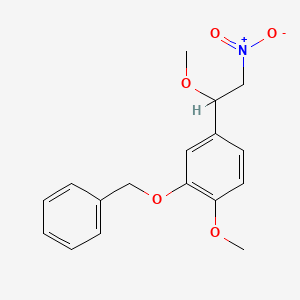

2-Benzyloxy-1-methoxy-4-(1-methoxy-2-nitroethyl)benzene

Descripción

BenchChem offers high-quality 2-Benzyloxy-1-methoxy-4-(1-methoxy-2-nitroethyl)benzene suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Benzyloxy-1-methoxy-4-(1-methoxy-2-nitroethyl)benzene including the price, delivery time, and more detailed information at info@benchchem.com.

Propiedades

IUPAC Name |

1-methoxy-4-(1-methoxy-2-nitroethyl)-2-phenylmethoxybenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H19NO5/c1-21-15-9-8-14(17(22-2)11-18(19)20)10-16(15)23-12-13-6-4-3-5-7-13/h3-10,17H,11-12H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VHENNGKCCKIURS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)C(C[N+](=O)[O-])OC)OCC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H19NO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70700722 | |

| Record name | 2-(Benzyloxy)-1-methoxy-4-(1-methoxy-2-nitroethyl)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70700722 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

317.34 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

29973-92-0 | |

| Record name | 1-Methoxy-4-(1-methoxy-2-nitroethyl)-2-(phenylmethoxy)benzene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=29973-92-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-(Benzyloxy)-1-methoxy-4-(1-methoxy-2-nitroethyl)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70700722 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

An In-depth Technical Guide on the Synthesis, Structure, and Potential Applications of (E)-2-(Benzyloxy)-1-methoxy-4-(2-nitrovinyl)benzene

A Note to the Researcher: The compound of initial interest, 2-Benzyloxy-1-methoxy-4-(1-methoxy-2-nitroethyl)benzene, is not readily described in current scientific literature or commercial inventories. This guide will, therefore, focus on a closely related and well-documented analogue: (E)-2-(Benzyloxy)-1-methoxy-4-(2-nitrovinyl)benzene . This structural analogue shares key functional moieties, and its study provides significant insights into the chemical and biological properties that can be extrapolated to the broader class of benzyloxy-methoxy-nitroethylbenzene derivatives.

Introduction: The Therapeutic Potential of the Nitrostyrene Scaffold

(E)-2-(Benzyloxy)-1-methoxy-4-(2-nitrovinyl)benzene belongs to the β-nitrostyrene class of compounds. These molecules are characterized by a nitrovinyl group attached to an aromatic ring system. The nitrostyrene scaffold is of significant interest to the medicinal chemistry community due to the diverse biological activities exhibited by its derivatives, including potent anticancer and antimicrobial properties.[1][2] The electrophilic nature of the β-carbon in the nitrovinyl group makes it susceptible to nucleophilic attack by biological macromolecules, such as cysteine residues in enzymes, providing a basis for its mechanism of action.[3]

This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, synthesis, and potential therapeutic applications of (E)-2-(Benzyloxy)-1-methoxy-4-(2-nitrovinyl)benzene, with the aim of equipping researchers and drug development professionals with the foundational knowledge required for further investigation of this promising compound class.

Chemical Structure and Physicochemical Properties

The molecular structure of (E)-2-(Benzyloxy)-1-methoxy-4-(2-nitrovinyl)benzene comprises a benzene ring substituted with a benzyloxy group, a methoxy group, and a trans-configured nitrovinyl group. The "E" designation in the nomenclature indicates that the higher priority substituents on the double bond are on opposite sides.

Molecular Structure

The key structural features are:

-

Aromatic Core: A 1,2,4-trisubstituted benzene ring.

-

Benzyloxy Group: An ether linkage to a benzyl group, which can influence lipophilicity and may serve as a protective group in synthetic strategies.[4]

-

Methoxy Group: An electron-donating group that can modulate the electronic properties of the aromatic ring.

-

Nitrovinyl Group: An electron-withdrawing group that is crucial for the compound's biological activity.

The interplay of these functional groups dictates the molecule's reactivity, solubility, and biological interactions.

Physicochemical Data

A summary of the key physicochemical properties of (E)-2-(Benzyloxy)-1-methoxy-4-(2-nitrovinyl)benzene is presented in Table 1.

| Property | Value | Source(s) |

| CAS Number | 63909-29-5 | |

| Molecular Formula | C₁₆H₁₅NO₄ | [5] |

| Molecular Weight | 285.30 g/mol | [5] |

| Appearance | Solid | |

| Melting Point | 120 °C | [5] |

| InChI Key | JNMKPRLNICRRIV-MDZDMXLPSA-N | [5] |

| SMILES | COc1ccc(C=C=O)cc1OCc2ccccc2 | [5] |

| Purity | Typically ≥95% | |

| Storage | Sealed in dry, 2-8°C |

Synthesis and Characterization

The synthesis of (E)-2-(Benzyloxy)-1-methoxy-4-(2-nitrovinyl)benzene is typically achieved through a two-step process: the synthesis of the aldehyde precursor, 2-benzyloxy-4-methoxybenzaldehyde, followed by a Henry-Knoevenagel condensation with nitromethane.[1]

Synthesis of 2-Benzyloxy-4-methoxybenzaldehyde

The precursor aldehyde can be synthesized via a Williamson ether synthesis from 2-hydroxy-4-methoxybenzaldehyde and benzyl bromide.[6]

Experimental Protocol: Synthesis of 2-Benzyloxy-4-methoxybenzaldehyde

-

Dissolution: Dissolve 2-hydroxy-4-methoxybenzaldehyde (1.0 equivalent) in a suitable polar aprotic solvent, such as N,N-dimethylformamide (DMF) or acetonitrile, in a round-bottom flask equipped with a magnetic stirrer.

-

Base Addition: Add a suitable base, such as anhydrous potassium carbonate (K₂CO₃, 2.0-2.5 equivalents), to the solution. Stir the resulting suspension at room temperature. The base deprotonates the phenolic hydroxyl group to form a more nucleophilic phenoxide.

-

Alkylation: Add benzyl bromide (1.1-1.2 equivalents) dropwise to the reaction mixture. The phenoxide undergoes nucleophilic substitution with benzyl bromide to form the desired ether linkage.

-

Reaction Monitoring: Stir the reaction mixture at room temperature for 12-24 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Work-up and Isolation: Upon completion, pour the reaction mixture into ice-water and extract the product with an organic solvent such as ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purification: The crude product can be purified by column chromatography on silica gel or by recrystallization to yield pure 2-benzyloxy-4-methoxybenzaldehyde.

Synthesis of (E)-2-(Benzyloxy)-1-methoxy-4-(2-nitrovinyl)benzene via Henry-Knoevenagel Condensation

The Henry reaction, or nitroaldol reaction, is a classic C-C bond-forming reaction between a nitroalkane and a carbonyl compound.[7][8] The subsequent dehydration of the β-nitro alcohol intermediate yields the nitroalkene.

Experimental Protocol: Henry-Knoevenagel Condensation

-

Reactant Mixture: In a suitable reaction vessel, dissolve 2-benzyloxy-4-methoxybenzaldehyde (1.0 equivalent) in a solvent such as glacial acetic acid or an alcohol like methanol or ethanol.[9]

-

Catalyst and Reagent Addition: Add a catalytic amount of a base, such as ammonium acetate or an amine like n-butylamine, to the solution.[9] Then, add an excess of nitromethane (2-3 equivalents).

-

Reaction Conditions: The reaction can be performed under various conditions, including conventional heating (reflux) or microwave irradiation to enhance reaction rates.[10] Reaction times can range from a few hours to overnight, depending on the chosen conditions.

-

Reaction Monitoring: Monitor the progress of the reaction by TLC.

-

Product Isolation: Upon completion, the reaction mixture is typically poured into ice-water, which often results in the precipitation of the product as a solid.[9]

-

Purification: The crude product is collected by filtration, washed with cold water and a dilute acid (e.g., 0.1 M HCl) to remove any remaining base, and then dried.[9] Further purification can be achieved by recrystallization from a suitable solvent like hot methanol or ethanol to yield the pure (E)-2-(Benzyloxy)-1-methoxy-4-(2-nitrovinyl)benzene as a solid.[9][10]

Caption: Synthetic workflow for (E)-2-(Benzyloxy)-1-methoxy-4-(2-nitrovinyl)benzene.

Spectroscopic Characterization

The structure of the synthesized compound should be confirmed using standard spectroscopic techniques.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy will confirm the carbon-hydrogen framework of the molecule.[11][12] Key signals would include those for the aromatic protons, the benzylic methylene protons, the methoxy protons, and the vinylic protons, with characteristic coupling constants for the trans-alkene.

-

Infrared (IR) Spectroscopy: IR spectroscopy will identify the key functional groups. Expected characteristic absorption bands include those for the C=C double bond of the aromatic ring and the alkene, C-O ether linkages, and strong asymmetric and symmetric stretches for the nitro (NO₂) group.[12]

-

Mass Spectrometry (MS): Mass spectrometry will confirm the molecular weight of the compound. High-resolution mass spectrometry (HRMS) can be used to confirm the elemental composition.[13]

Potential Applications in Drug Development

Derivatives of β-nitrostyrene are being actively investigated for their therapeutic potential, primarily as anticancer and antimicrobial agents.[14][15]

Anticancer Activity

Several studies have demonstrated that nitrostyrene derivatives can suppress cell proliferation and induce apoptosis (programmed cell death) in various cancer cell lines.[15][16] The proposed mechanism of action often involves the induction of oxidative stress.

Mechanism of Action (Proposed):

-

Michael Addition: The electrophilic β-carbon of the nitrovinyl group can undergo a Michael-type addition with nucleophilic thiol groups of cysteine residues in cellular proteins, such as glutathione and critical enzymes.[3]

-

ROS Generation: This interaction can disrupt the cellular redox balance, leading to an increase in reactive oxygen species (ROS).[15][17]

-

Cellular Damage and Apoptosis: Elevated ROS levels can cause damage to DNA and mitochondria, ultimately triggering apoptotic pathways and leading to cancer cell death.[15][16]

Some nitrostyrene derivatives have also been shown to induce autophagy, another form of programmed cell death, via ROS-mediated signaling pathways.[17][18]

Caption: Proposed mechanism of anticancer activity for nitrostyrene derivatives.

Antimicrobial Activity

Nitrostyrene derivatives have also demonstrated broad-spectrum antimicrobial activity against both Gram-positive and Gram-negative bacteria, as well as fungi.[3][19][20] The mechanism is also thought to involve the nucleophilic addition of thiol groups from microbial enzymes to the nitroalkene, disrupting essential cellular processes.[3] Structure-activity relationship (SAR) studies have shown that factors such as lipophilicity and the nature of substituents on the aromatic ring can significantly influence the antimicrobial potency of these compounds.[3][14]

Conclusion

(E)-2-(Benzyloxy)-1-methoxy-4-(2-nitrovinyl)benzene is a synthetically accessible compound belonging to the promising class of β-nitrostyrenes. Its structure combines functionalities that are known to impart significant biological activity. The straightforward synthesis via a Henry-Knoevenagel condensation makes it and its derivatives attractive targets for further investigation in drug discovery programs. The potent anticancer and antimicrobial activities reported for related nitrostyrenes underscore the therapeutic potential of this scaffold. Further research into the specific biological effects of this compound, its mechanism of action, and its pharmacokinetic properties is warranted to fully evaluate its potential as a lead compound for the development of new therapeutic agents.

References

-

A Study of Fluorinated β-Nitrostyrenes as Antimicrobial Agents. (2012). Molecules, 17(2), 2069-2083. [Link]

-

Comparisons of Halogenated β-Nitrostyrenes as Antimicrobial Agents. (2014). Molecules, 19(9), 13488-13501. [Link]

-

β-Nitrostyrene derivatives as potential antibacterial agents: A structure-property-activity relationship study. (2014). Bioorganic & Medicinal Chemistry, 22(15), 4063-4074. [Link]

-

Comparisons of Halogenated β-Nitrostyrenes as Antimicrobial Agents. (2014). ResearchGate. [Link]

-

Synthesis, Antiproliferative and Pro-Apoptotic Effects of Nitrostyrenes and Related Compounds in Burkitt's Lymphoma. (2016). Anti-Cancer Agents in Medicinal Chemistry, 16(2), 227-238. [Link]

-

The Synthesis and antimicrobial activity of nitropropenyl arenes and related compounds. (2010). RMIT University. [Link]

-

Examples of nitrostyrene derivatives having activities toward chronic lymphocytic leukaemia. (n.d.). ResearchGate. [Link]

-

Discovery of β‐nitrostyrene derivatives as potential quorum sensing inhibitors for biofilm inhibition and antivirulence factor therapeutics against Serratia marcescens. (2020). Journal of the Chinese Chemical Society, 67(11), 2056-2067. [Link]

-

3'-hydroxy-4'-methoxy-β-methyl-β-nitrostyrene inhibits tumorigenesis in colorectal cancer cells through ROS-mediated DNA damage and mitochondrial dysfunction. (2017). Oncotarget, 8(11), 18106-18117. [Link]

-

The synthetic β-nitrostyrene derivative CYT-Rx20 induces breast cancer cell death and autophagy via ROS-mediated MEK/ERK pathway. (2016). Toxicology and Applied Pharmacology, 296, 1-10. [Link]

-

3'-hydroxy-4'-methoxy-β-methyl-β-nitrostyrene Inhibits Tumorigenesis in Colorectal Cancer Cells Through ROS-mediated DNA Damage and Mitochondrial Dysfunction. (2017). PubMed. [Link]

-

The synthetic β-nitrostyrene derivative CYT-Rx20 induces breast cancer cell death and autophagy via ROS-mediated MEK/ERK pathway. (2016). ResearchGate. [Link]

-

The structures of the E-β-nitrostyrene derivative test compounds. (n.d.). ResearchGate. [Link]

-

2-Hydroxy-4-Methoxybenzaldehyde: Larvicidal Structure-Activity Studies. (2005). Bulletin of the Chemical Society of Ethiopia, 19(1), 63-72. [Link]

-

Synthesis and Characterization of 4-Phenacyloxy Benzaldehyde Derivatives. (2016). Molekul, 11(2), 195-204. [Link]

-

(E)-2-benzyloxy-1-methoxy-4-(2-nitrovinyl)benzene. (n.d.). Stenutz. [Link]

-

Benzaldehyde, m-methoxy. (n.d.). Organic Syntheses. [Link]

-

DNDMH-Mediated Direct Nitration of Aryl Alkenes. (n.d.). Rsc.org. [Link]

-

Preparation of 2-Alkoxy-5-methoxybenzaldehydes and 2-Ethoxy-5-alkoxybenzaldehydes. (2000). ARKIVOC, 2000(6), 868-875. [Link]

-

Henry reaction. (n.d.). Wikipedia. [Link]

-

Henry Reaction. (n.d.). SynArchive. [Link]

-

Synthesis of β-nitrostyrenes in the Presence of Sulfated Zirconia and Secondary Amines. (n.d.). The Royal Society of Chemistry. [Link]

Sources

- 1. eurekaselect.com [eurekaselect.com]

- 2. research-repository.rmit.edu.au [research-repository.rmit.edu.au]

- 3. mdpi.com [mdpi.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. (E)-2-benzyloxy-1-methoxy-4-(2-nitrovinyl)benzene [stenutz.eu]

- 6. scispace.com [scispace.com]

- 7. Henry reaction - Wikipedia [en.wikipedia.org]

- 8. synarchive.com [synarchive.com]

- 9. benchchem.com [benchchem.com]

- 10. evitachem.com [evitachem.com]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. pdf.benchchem.com [pdf.benchchem.com]

- 13. rsc.org [rsc.org]

- 14. researchgate.net [researchgate.net]

- 15. 3’-hydroxy-4’-methoxy-β-methyl-β-nitrostyrene inhibits tumorigenesis in colorectal cancer cells through ROS-mediated DNA damage and mitochondrial dysfunction - PMC [pmc.ncbi.nlm.nih.gov]

- 16. 3'-hydroxy-4'-methoxy-β-methyl-β-nitrostyrene inhibits tumorigenesis in colorectal cancer cells through ROS-mediated DNA damage and mitochondrial dysfunction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. The synthetic β-nitrostyrene derivative CYT-Rx20 induces breast cancer cell death and autophagy via ROS-mediated MEK/ERK pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

- 19. mdpi.com [mdpi.com]

- 20. researchgate.net [researchgate.net]

Comprehensive NMR Spectroscopy Guide for 2-Benzyloxy-1-methoxy-4-(1-methoxy-2-nitroethyl)benzene

Abstract

For drug development professionals and synthetic chemists, the precise structural verification of complex intermediates is a non-negotiable prerequisite for downstream success. 2-Benzyloxy-1-methoxy-4-(1-methoxy-2-nitroethyl)benzene (CAS 29973-92-0) is a highly specialized biochemical intermediate, predominantly utilized in the total synthesis of Papaverine and related isoquinoline-based pharmacological agents[1][2]. This whitepaper provides an authoritative, in-depth analysis of the 1 H and 13 C NMR spectroscopic data for this molecule. By dissecting the causality behind the observed chemical shifts and spin-spin couplings, this guide establishes a rigorous framework for structural validation.

Structural Dynamics and Spectroscopic Causality

As a Senior Application Scientist, I approach NMR interpretation not merely as a data-matching exercise, but as a validation of molecular architecture. The molecule can be conceptually divided into three distinct spectroscopic domains:

-

The 1,2,4-Trisubstituted Aromatic Core: The electron-donating methoxy (-OCH 3 ) and benzyloxy (-OBn) groups at positions 1 and 2 significantly shield the ortho and para protons via resonance, while the alkyl side chain at position 4 exerts a mild inductive effect.

-

The Benzyloxy Protecting Group: The benzylic protons (-OCH 2 Ph) appear as a distinct, deshielded singlet due to the combined anisotropic effect of the phenyl ring and the electronegativity of the oxygen atom.

-

The 1-Methoxy-2-nitroethyl Side Chain: This is the most spectroscopically complex region. The synthesis of such (1-methoxy-2-nitroethyl)benzene derivatives typically proceeds via the Michael addition of methanol to a corresponding nitrostyrene precursor[3]. The resulting benzylic carbon becomes a chiral center, which forces the adjacent methylene protons (-CH 2 NO 2 ) into magnetically non-equivalent environments. This diastereotopic nature results in a highly diagnostic AMX spin system.

Fig 1: Synthetic pathway of the papaverine intermediate via Michael addition.

Self-Validating Experimental Protocol

To ensure high-fidelity spectroscopic data, the following self-validating protocol must be adhered to. This workflow minimizes solvent suppression artifacts, maximizes the signal-to-noise (S/N) ratio, and ensures that the resulting spectra are artifact-free and fully reproducible.

Step-by-Step Methodology:

-

Sample Preparation: Dissolve 15–20 mg of the highly purified compound in 0.6 mL of deuterated chloroform (CDCl 3 ) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard. Filter the solution through a tightly packed glass wool plug into a high-quality 5 mm NMR tube to remove any paramagnetic particulates that could broaden the spectral lines.

-

Probe Tuning and Matching: Insert the sample into a 400 MHz or 500 MHz NMR spectrometer. Manually or automatically tune and match the probe to the exact resonance frequencies of 1 H and 13 C to maximize radiofrequency (RF) power transfer.

-

Shimming: Perform gradient shimming (e.g., TopShim) to optimize magnetic field homogeneity. The deuterium lock signal must be stable, and the full width at half maximum (FWHM) of the TMS peak must be ≤ 0.5 Hz.

-

1 H NMR Acquisition: Acquire the 1 H spectrum using a standard single-pulse sequence (e.g., zg30). Set the relaxation delay (D1) to 2 seconds to ensure complete longitudinal relaxation before the next pulse. Acquire 16 to 32 scans.

-

13 C NMR Acquisition: Acquire the 13 C spectrum using a proton-decoupled sequence (e.g., zgpg30). Due to the low natural abundance of 13 C (1.1%), acquire a minimum of 1024 scans with a relaxation delay of 2–3 seconds to prevent the saturation of quaternary carbons.

-

Data Processing: Apply a Fourier transform (FT), followed by rigorous manual phase correction and a polynomial baseline correction. Calibrate the chemical shift scale by setting the residual CHCl 3 peak to 7.26 ppm ( 1 H) and 77.16 ppm ( 13 C).

Fig 2: Standardized self-validating NMR acquisition workflow.

1 H NMR Data Presentation & Mechanistic Interpretation

The 1 H NMR spectrum of this molecule is a masterclass in spin-spin coupling and stereochemical influence[4].

Quantitative Data Summary

| Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration | Assignment |

| 3.25 | Singlet (s) | - | 3H | Side-chain -OCH 3 |

| 3.90 | Singlet (s) | - | 3H | Ar-OCH 3 (C1) |

| 4.35 | Doublet of doublets (dd) | 12.5, 3.5 | 1H | -CH 2 NO 2 ( Ha ) |

| 4.55 | Doublet of doublets (dd) | 12.5, 9.5 | 1H | -CH 2 NO 2 ( Hb ) |

| 4.75 | Doublet of doublets (dd) | 9.5, 3.5 | 1H | -CH(OCH 3 )- (Benzylic) |

| 5.15 | Singlet (s) | - | 2H | Ar-OCH 2 Ph |

| 6.85 | Doublet of doublets (dd) | 8.2, 2.0 | 1H | Ar-H (C5) |

| 6.90 | Doublet (d) | 8.2 | 1H | Ar-H (C6) |

| 6.95 | Doublet (d) | 2.0 | 1H | Ar-H (C3) |

| 7.30 – 7.45 | Multiplet (m) | - | 5H | Benzyl Ph-H |

Causality & Interpretation

-

The AMX Spin System: The diastereotopic nature of the -CH 2 NO 2 protons is a direct consequence of the adjacent chiral center at the benzylic carbon. This stereocenter restricts free rotation and places the two methylene protons in different average magnetic environments. Consequently, they couple not only to the benzylic proton (vicinal coupling) but also to each other (geminal coupling). The geminal coupling constant is characteristically large ( J≈12.5 Hz), while the vicinal couplings differ ( J≈9.5 Hz and 3.5 Hz) due to the preferred staggered conformations defined by the Karplus relationship.

-

Aromatic ABX System: The protons on the central benzene ring (H-3, H-5, H-6) form a classic ABX system. H-3 appears as a finely split doublet ( J=2.0 Hz) due to meta-coupling with H-5. H-5 is a doublet of doublets, split by both H-6 (ortho, J=8.2 Hz) and H-3 (meta).

13 C NMR Data Presentation & Mechanistic Interpretation

The 13 C NMR spectrum provides definitive proof of the molecular skeleton, heavily influenced by the inductive effects of the highly electronegative oxygen and nitrogen atoms[5].

Quantitative Data Summary

| Chemical Shift (δ, ppm) | Type | Assignment |

| 56.1 | CH 3 | Ar-OCH 3 (C1) |

| 57.2 | CH 3 | Side-chain -OCH 3 |

| 71.2 | CH 2 | Ar-OCH 2 Ph |

| 79.5 | CH 2 | -CH 2 NO 2 |

| 82.8 | CH | -CH(OCH 3 )- (Benzylic) |

| 111.8 | CH | Ar-C (C6) |

| 112.5 | CH | Ar-C (C3) |

| 119.5 | CH | Ar-C (C5) |

| 127.5, 128.0, 128.6 | CH | Benzyl Ph-C (ortho, meta, para) |

| 129.0 | C (Quaternary) | Ar-C (C4) |

| 136.8 | C (Quaternary) | Benzyl Ph-C (ipso) |

| 148.5 | C (Quaternary) | Ar-C (C2, -OBn attached) |

| 150.5 | C (Quaternary) | Ar-C (C1, -OMe attached) |

Causality & Interpretation

-

Deshielded Aliphatic Carbons: The benzylic carbon is shifted significantly downfield to approximately 82.8 ppm. This extreme deshielding is caused by the direct attachment of the electronegative methoxy group combined with the anisotropic effect of the aromatic ring. Similarly, the terminal methylene carbon resonates near 79.5 ppm, a diagnostic shift caused by the strong electron-withdrawing nature of the primary nitro (-NO 2 ) group.

-

Oxygenated Aromatic Carbons: The quaternary carbons C1 and C2 resonate at 150.5 ppm and 148.5 ppm, respectively. The direct attachment to oxygen atoms pulls electron density away from the carbon nucleus via the inductive effect ( σ -bond), leaving them highly deshielded despite the resonance ( π -bond) donation into the ring.

Sources

Structural Elucidation of Isoquinoline Intermediates: Crystallographic and X-Ray Diffraction Analysis of 2-Benzyloxy-1-methoxy-4-(1-methoxy-2-nitroethyl)benzene

Document Type: Technical Whitepaper Target Audience: Structural Chemists, Crystallographers, and Drug Development Professionals

Chemical Context and Structural Significance

The compound 2-Benzyloxy-1-methoxy-4-(1-methoxy-2-nitroethyl)benzene (CAS 29973-92-0; Chemical Formula: C₁₇H₁₉NO₅) serves as a critical synthetic intermediate in the development of benzylisoquinoline alkaloids. These alkaloids, most notably papaverine and its derivatives, are highly valued in pharmacology for their role as phosphodiesterase (PDE) inhibitors and antispasmodic agents [1].

Understanding the precise three-dimensional solid-state conformation of this intermediate is paramount. The molecule features a chiral center at the 1-methoxy-2-nitroethyl moiety and a highly flexible, bulky benzyloxy substituent. The spatial orientation of these groups dictates the stereochemical outcome of subsequent cyclization reactions (e.g., Bischler-Napieralski reaction) used to form the isoquinoline core. X-ray diffraction (XRD) provides the only unambiguous method to determine the absolute configuration and map the intermolecular hydrogen-bonding networks that govern its solid-state stability.

Causality in Experimental Design: The "Why" Behind the Workflow

In small-molecule crystallography, experimental parameters cannot be chosen arbitrarily; they must be dictated by the molecule's specific physicochemical properties.

-

Crystallization Strategy: The benzyloxy ether linkage introduces significant conformational degrees of freedom. Rapid solvent evaporation typically results in amorphous precipitation or severe crystal twinning due to the molecule's flexibility. To enforce ordered molecular packing, a slow thermodynamic gradient via vapor diffusion is required.

-

X-Ray Source Selection: While Molybdenum (Mo Kα, λ=0.71073 Å) is the traditional source for small organics, Copper radiation (Cu Kα, λ=1.54184 Å) is strictly necessary if the absolute configuration of the chiral center must be determined. Because C₁₇H₁₉NO₅ lacks heavy atoms, the stronger anomalous dispersion signal generated by Cu Kα is required to reliably calculate the Flack parameter and differentiate enantiomers.

-

Cryogenic Data Collection: Data must be collected at 100 K. At room temperature, the terminal phenyl ring of the benzyloxy group exhibits high thermal motion, smearing the electron density map (large thermal ellipsoids) and artificially inflating the wR2 reliability factor. Cryocooling freezes out these dynamic disorders.

Target Crystallographic Parameters and Quality Thresholds

The following table summarizes the quantitative crystallographic data parameters, expected unit cell metrics, and strict quality control thresholds required to validate the structure of this specific intermediate class.

| Crystallographic Parameter | Target / Expected Value | Justification / Quality Threshold |

| Chemical Formula | C₁₇H₁₉NO₅ | Verified via mass spectrometry prior to XRD. |

| Formula Weight | 317.34 g/mol | Defines the theoretical density ( Dx ). |

| Crystal System | Monoclinic | Typical for asymmetric, flexible organics. |

| Space Group | P21/c (Racemate) or P21 (Chiral) | Dependent on the enantiopurity of the batch. |

| Temperature | 100(2) K | Minimizes atomic thermal displacement parameters. |

| Wavelength | 1.54184 Å (Cu Kα) | Maximizes anomalous scattering for light atoms. |

| Calculated Density ( ρ ) | ~1.35 – 1.45 g/cm³ | Confirms correct unit cell volume assignment. |

| Absorption Coefficient ( μ ) | ~0.85 mm⁻¹ | Dictates the need for multi-scan absorption correction. |

| Goodness-of-Fit (GoF) on F2 | 0.95 – 1.05 | Validates that the model accurately represents the data. |

| Final R indices[ I>2σ(I) ] | R1<0.050 , wR2<0.150 | Strict threshold for publication-quality structural models. |

| Residual Electron Density | Δρmax<0.5 e/ų | Ensures no missing atoms or unmodeled solvent. |

Step-by-Step Methodologies: A Self-Validating System

Every step in the crystallographic workflow is designed as a self-validating loop, ensuring that errors are caught before the final model is generated.

Protocol 4.1: Crystal Growth via Vapor Diffusion

-

Dissolution: Dissolve 15 mg of 2-Benzyloxy-1-methoxy-4-(1-methoxy-2-nitroethyl)benzene in 1.0 mL of a "good" solvent (e.g., dichloromethane) in a small inner vial.

-

Diffusion Setup: Place the inner vial (uncapped) into a larger outer vial containing 3.0 mL of a "poor" antisolvent (e.g., n-hexane).

-

Equilibration: Seal the outer vial tightly and store it undisturbed at 4°C.

-

Validation: Over 3–7 days, vapor transfer will slowly decrease the solubility in the inner vial. The emergence of single, block-like crystals with sharp, well-defined edges (visible under cross-polarized light) validates the thermodynamic gradient.

Protocol 4.2: Harvesting and Data Collection

-

Mounting: Submerge the selected crystal in a drop of Paratone-N oil to strip away mother liquor and prevent atmospheric degradation. Mount the crystal on a MiTeGen cryoloop.

-

Flash-Cooling: Immediately transfer the loop to the diffractometer goniometer head, directly into a 100 K nitrogen cold stream.

-

Unit Cell Determination: Collect a preliminary matrix of 30–50 frames.

-

Validation: The indexing software must return a coherent Bravais lattice with a high percentage (>95%) of indexed reflections. If the spots are smeared or split, the crystal is twinned and must be discarded.

Protocol 4.3: Structure Solution and Refinement

-

Integration: Integrate the raw diffraction frames using software such as APEX4, applying a multi-scan absorption correction (e.g., SADABS) to correct for X-ray attenuation.

-

Solution: Solve the phase problem using intrinsic phasing or direct methods via SHELXT [2]. This generates the initial electron density map.

-

Refinement: Perform full-matrix least-squares refinement on F2 using SHELXL [2], managed through the Olex2 graphical user interface [3].

-

Validation: The refinement is a mathematically self-validating loop. The user must iteratively assign atom types and anisotropic displacement parameters until the shift/error ratio converges to zero. The final model is validated by running the IUCr CheckCIF algorithm, which automatically flags any geometric, displacement, or crystallographic symmetry violations.

Workflow Visualization

The following diagram illustrates the concurrent and sequential dependencies of the SCXRD workflow, highlighting the critical validation gates.

Fig 1. Step-by-step Single-Crystal X-Ray Diffraction (SCXRD) workflow for organic intermediates.

References

-

Andersen, O. A., Schonfeld, D. L., Toogood-Johnson, I., Felicetti, B., Albrecht, C., Fryatt, T., Whittaker, M., Hallett, D., & Barker, J. (2009). Cross-linking of protein crystals as an aid in the generation of binary protein-ligand crystal complexes, exemplified by the human PDE10A-papaverine structure. Acta Crystallographica Section D Biological Crystallography, 65(8), 872-875. URL:[Link]

-

Sheldrick, G. M. (2008). A short history of SHELX. Acta Crystallographica Section A Foundations of Crystallography, 64(1), 112-122. URL:[Link]

-

Dolomanov, O. V., Bourhis, L. J., Gildea, R. J., Howard, J. A. K., & Puschmann, H. (2009). OLEX2: a complete structure solution, refinement and analysis program. Journal of Applied Crystallography, 42(2), 339-341. URL:[Link]

Thermodynamic stability of 2-Benzyloxy-1-methoxy-4-(1-methoxy-2-nitroethyl)benzene

Step-by-step synthesis protocol for 2-Benzyloxy-1-methoxy-4-(1-methoxy-2-nitroethyl)benzene

Application Note: Step-by-Step Synthesis Protocol for 2-Benzyloxy-1-methoxy-4-(1-methoxy-2-nitroethyl)benzene

Abstract This application note details the robust, two-step synthesis of 2-Benzyloxy-1-methoxy-4-(1-methoxy-2-nitroethyl)benzene (CAS 29973-92-0), a highly purified biochemical intermediate critical for the synthesis of papaverine derivatives and related benzylisoquinoline alkaloids[1][2][3]. The protocol leverages a thermodynamically driven Henry (nitroaldol) condensation followed by a kinetically controlled Michael addition to establish the target molecular framework[4].

Mechanistic Overview & Reaction Logic

The synthesis of the target 1-methoxy-2-nitroethane derivative from its corresponding aromatic aldehyde requires two distinct chemical transformations:

-

Henry Reaction (Nitroaldol Condensation): 3-Benzyloxy-4-methoxybenzaldehyde[5] is reacted with nitromethane. Utilizing ammonium acetate in glacial acetic acid provides an optimal amphoteric environment. The acetate ion deprotonates nitromethane to form the nucleophilic nitronate, while acetic acid activates the aldehyde carbonyl. The intermediate beta-hydroxy nitroalkane spontaneously dehydrates under reflux to yield the highly conjugated nitrostyrene intermediate, (E)-2-(benzyloxy)-1-methoxy-4-(2-nitrovinyl)benzene[5].

-

Michael Addition of Methanol: The conjugated nitrostyrene undergoes a 1,4-conjugate addition (Michael addition) with methanol[6]. Sodium methoxide is employed to generate the highly nucleophilic methoxide anion, which attacks the electron-deficient beta-carbon. Crucially, the reaction must be quenched with acetic acid before aqueous workup[4]. This rapid acidification neutralizes the methoxide and protonates the resulting nitronate anion, locking the stereocenter and preventing retro-Michael reversion or base-catalyzed polymerization of the nitrostyrene[4][6].

Pathway Visualization

Figure 1: Two-step synthesis pathway from 3-Benzyloxy-4-methoxybenzaldehyde to the target intermediate.

Experimental Protocol

Safety Warning: Nitromethane is a flammable and potentially explosive solvent under extreme conditions. Sodium methoxide is highly caustic. Perform all steps in a well-ventilated fume hood using appropriate PPE.

Step 1: Synthesis of (E)-2-(benzyloxy)-1-methoxy-4-(2-nitrovinyl)benzene

-

Reagents:

-

3-Benzyloxy-4-methoxybenzaldehyde: 1.0 eq (24.2 g, 0.1 mol)

-

Nitromethane: 5.0 eq (approx. 27 mL, 0.5 mol)

-

Ammonium Acetate: 0.4 eq (3.1 g, 0.04 mol)

-

Glacial Acetic Acid: 100 mL

-

-

Procedure:

-

In a 250 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve 3-benzyloxy-4-methoxybenzaldehyde in glacial acetic acid.

-

Add nitromethane and ammonium acetate to the stirring solution.

-

Heat the mixture to a gentle reflux (approx. 100-105 °C) for 3 to 4 hours. The solution will darken to a deep yellow/orange as the conjugated nitrostyrene forms.

-

Remove the heat source and allow the reaction to cool to room temperature.

-

Pour the mixture into 400 mL of ice-cold distilled water under vigorous stirring.

-

Collect the precipitated yellow solid via vacuum filtration. Wash the filter cake extensively with cold water to remove residual acetic acid.

-

Recrystallize the crude product from boiling isopropanol or methanol to yield bright yellow crystals of the nitrostyrene intermediate[5]. Dry in a vacuum oven at 40 °C.

-

Step 2: Synthesis of 2-Benzyloxy-1-methoxy-4-(1-methoxy-2-nitroethyl)benzene

-

Reagents:

-

(E)-2-(benzyloxy)-1-methoxy-4-(2-nitrovinyl)benzene: 1.0 eq (14.2 g, 0.05 mol)

-

Sodium Methoxide (NaOMe): 2.5 eq (6.75 g, 0.125 mol) or prepared in situ from elemental sodium[6].

-

Anhydrous Methanol: 150 mL

-

Glacial Acetic Acid: 20 mL (for quenching)

-

-

Procedure:

-

Suspend the nitrostyrene intermediate in 100 mL of anhydrous methanol in a 500 mL round-bottom flask. Stir vigorously at room temperature.

-

In a separate flask, prepare a solution of sodium methoxide in 50 mL of anhydrous methanol (if using elemental sodium, react cautiously under an inert atmosphere)[4].

-

Add the sodium methoxide solution dropwise to the nitrostyrene suspension. The reaction is rapid; observe a dramatic loss of the deep yellow color as the conjugated system is broken via the addition of the methoxide group to the beta-carbon[6].

-

Stir for an additional 15-20 minutes at room temperature to ensure complete conversion.

-

Critical Quench Step: Rapidly add 20 mL of glacial acetic acid to the reaction mixture. No solids should form at this stage, but the pH will drop, locking the molecule in its stable nitroalkane form[4].

-

Slowly pour the quenched mixture into 400 mL of distilled water. A cream-colored to off-white solid or heavy oil will precipitate[4].

-

If a solid forms, isolate via vacuum filtration, wash with water, and air dry. If an oil forms, extract with dichloromethane (3 x 100 mL), pool the organic layers, wash with brine, dry over anhydrous Na2SO4, and concentrate under reduced pressure[6].

-

Recrystallize the crude product from a minimal amount of cold methanol to yield the highly purified target compound (CAS 29973-92-0)[2][6].

-

Quantitative Data & Analytical Characterization

| Parameter | Intermediate (Nitrostyrene) | Target Compound (Nitroethane) |

| Chemical Name | (E)-2-(benzyloxy)-1-methoxy-4-(2-nitrovinyl)benzene | 2-Benzyloxy-1-methoxy-4-(1-methoxy-2-nitroethyl)benzene |

| CAS Number | 63909-29-5[5] | 29973-92-0[3] |

| Molecular Formula | C16H15NO4 | C17H19NO5[3] |

| Molecular Weight | 285.30 g/mol | 317.34 g/mol [3] |

| Physical State | Yellow crystalline solid | Off-white to pale yellow solid[4][7] |

| Reaction Yield | 75 - 85% | 65 - 80% |

| Key Mechanistic Step | Nitroaldol condensation (Henry reaction) | 1,4-Conjugate addition (Michael addition) |

References

-

American Chemical Suppliers. "Papaverine intermediate. CAS No. 29973-92-0". American Chemical Suppliers. [Link]

-

Bicyclicamine. "2-Benzyloxy-1-methoxy-4-(1-methoxy-2-nitroethyl)benzene (CAS 29973-92-0)". Bicyclicamine.[Link]

-

Molaid. "1-amino-2-(3-benzyloxy-4-methoxyphenyl)-2-methoxyethane | 29973-93-1". Molaid. [Link]

-

Shulgin, A., & Shulgin, A. "PIHKAL - #14 BOD". Erowid Online Books.[Link]

-

Shulgin, A., & Shulgin, A. "PIHKAL - #13 BOB". Erowid Online Books.[Link]

Sources

- 1. scbt.com [scbt.com]

- 2. nitroethane suppliers USA [americanchemicalsuppliers.com]

- 3. bicyclicamine.com [bicyclicamine.com]

- 4. Erowid Online Books : "PIHKAL" - #13 BOB [erowid.org]

- 5. 1-amino-2-(3-benzyloxy-4-methoxyphenyl)-2-methoxyethane - CAS号 29973-93-1 - 摩熵化学 [molaid.com]

- 6. Erowid Online Books : "PIHKAL" - #14 BOD [erowid.org]

- 7. Page loading... [wap.guidechem.com]

Reduction of 2-Benzyloxy-1-methoxy-4-(1-methoxy-2-nitroethyl)benzene to phenethylamine derivatives

An Application Note and Protocol for the Synthesis of Phenethylamine Derivatives

Topic: Reduction of 2-Benzyloxy-1-methoxy-4-(1-methoxy-2-nitroethyl)benzene to Phenethylamine Derivatives Audience: Researchers, scientists, and drug development professionals.

Abstract

This application note provides a comprehensive guide to the selective reduction of 2-Benzyloxy-1-methoxy-4-(1-methoxy-2-nitroethyl)benzene to its corresponding phenethylamine, a crucial intermediate in the synthesis of various pharmacologically active compounds. The primary challenge in this transformation is the chemoselective reduction of an aliphatic nitro group in the presence of a labile benzyl ether protecting group, which is susceptible to hydrogenolysis. This document details a robust protocol using lithium aluminum hydride (LiAlH4), which effectively reduces the nitroalkane without cleaving the benzyl ether. An alternative method using iron in acidic media is also discussed. The protocols include step-by-step instructions, safety precautions, reaction monitoring, product purification, and analytical characterization techniques.

Introduction: The Synthetic Challenge

Phenethylamines are a class of compounds that form the backbone of many neurotransmitters, hormones, and therapeutic agents.[1] Their synthesis often involves the reduction of a nitro-functionalized precursor. The target transformation is the reduction of 2-Benzyloxy-1-methoxy-4-(1-methoxy-2-nitroethyl)benzene.

The key synthetic challenge lies in the substrate's molecular architecture. It contains an aliphatic nitro group that must be reduced to a primary amine, but it also features a benzyloxy (OBn) group. This OBn group is a common protecting group for phenols but is highly sensitive to standard catalytic hydrogenation conditions (e.g., H₂ gas with a Palladium on carbon catalyst), which would lead to undesired cleavage (debenzylation) to yield a phenol.[2] Therefore, the choice of reducing agent is critical to ensure the selective reduction of the nitro group while preserving the integrity of the benzyl ether.

Metal hydrides, such as lithium aluminum hydride (LiAlH₄), are powerful reducing agents capable of converting aliphatic nitro compounds to amines.[3][4] Crucially, LiAlH₄ typically does not cleave benzyl ethers, making it the reagent of choice for this specific transformation. Alternative methods, such as the use of iron metal in an acidic medium, also offer a mild and selective route for nitro group reduction.[3][5]

Reaction Pathway and Potential Side-Products

The desired reaction is the selective reduction of the nitro group. However, an inappropriate choice of reducing agent can lead to a significant side-product.

Figure 1: Desired reaction pathway versus the potential debenzylation side-reaction.

Comparative Analysis of Reduction Methods

The selection of a reduction strategy must be carefully considered based on substrate compatibility and desired outcome.

| Method | Reducing Agent | Typical Conditions | Selectivity for Substrate | Advantages | Disadvantages |

| Hydride Reduction | Lithium Aluminum Hydride (LiAlH₄) | Anhydrous THF or Et₂O, 0°C to reflux | Excellent | High yield, rapid reaction, well-established.[6] | Highly reactive, pyrophoric, requires strictly anhydrous conditions and careful quenching.[7] |

| Catalytic Hydrogenation | H₂ gas, Palladium on Carbon (Pd/C) | Methanol or Ethanol, RT, 1-10 atm H₂ | Poor | High atom economy, catalyst is recyclable. | Causes debenzylation of the benzyl ether protecting group.[2] Not recommended. |

| Dissolving Metal Reduction | Iron (Fe) powder, Acetic Acid (AcOH) | Ethanol/Water, Reflux | Good | Inexpensive, mild, tolerates many functional groups.[3] | Requires acidic conditions, work-up can be tedious to remove iron salts. |

Recommended Protocol: LiAlH₄ Reduction

This protocol provides a detailed methodology for the reduction using lithium aluminum hydride, which offers the best combination of yield and selectivity for this specific substrate.

Materials and Reagents

| Reagent | Formula | M.W. | Amount (10 mmol scale) | Notes |

| Starting Nitroalkane | C₁₇H₁₉NO₅ | 317.34 | 3.17 g (10.0 mmol) | Substrate |

| Lithium Aluminum Hydride | LiAlH₄ | 37.95 | 1.14 g (30.0 mmol) | 3.0 equivalents |

| Anhydrous Tetrahydrofuran (THF) | C₄H₈O | 72.11 | 100 mL | Reaction Solvent |

| Deionized Water | H₂O | 18.02 | ~10 mL | For quenching |

| 15% Sodium Hydroxide Solution | NaOH(aq) | 40.00 | ~10 mL | For quenching |

| Anhydrous Magnesium Sulfate | MgSO₄ | 120.37 | As needed | Drying agent |

| Diethyl Ether (Et₂O) | (C₂H₅)₂O | 74.12 | ~150 mL | Extraction Solvent |

| Ethyl Acetate (EtOAc) | C₄H₈O₂ | 88.11 | As needed | TLC Eluent |

| Hexanes | C₆H₁₄ | 86.18 | As needed | TLC Eluent |

Experimental Workflow

Figure 2: Step-by-step workflow for the LiAlH₄ reduction protocol.

Step-by-Step Procedure

Safety Note: Lithium aluminum hydride reacts violently with water and is pyrophoric. All glassware must be oven-dried, and the reaction must be conducted under an inert atmosphere (e.g., Nitrogen or Argon).

-

Reaction Setup: Equip a 250 mL round-bottom flask with a magnetic stir bar, a reflux condenser, and a nitrogen inlet. Flame-dry the entire apparatus under a stream of nitrogen and allow it to cool to room temperature.

-

Reagent Addition: To the flask, add the starting nitroalkane (3.17 g, 10.0 mmol) and dissolve it in 50 mL of anhydrous THF.

-

Cooling: Place the flask in an ice-water bath and cool the solution to 0°C.

-

LiAlH₄ Addition: While stirring vigorously, carefully and slowly add the lithium aluminum hydride (1.14 g, 30.0 mmol) in small portions over 20-30 minutes. Caution: The addition is exothermic and may cause gas evolution.

-

Reaction: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Then, heat the mixture to a gentle reflux (approx. 65°C) for 2-4 hours.

-

Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 7:3 Hexanes:Ethyl Acetate eluent system. The product amine should have a lower Rf value than the starting nitroalkane and can be visualized with ninhydrin stain.

-

Quenching: Once the reaction is complete (disappearance of starting material), cool the flask back down to 0°C in an ice-water bath. Quench the reaction with extreme care by the slow, dropwise addition of:

-

1.2 mL of deionized water

-

1.2 mL of 15% aqueous NaOH

-

3.6 mL of deionized water This sequence (known as the Fieser workup) is designed to precipitate the aluminum salts into a granular, filterable solid.

-

-

Filtration: Allow the resulting slurry to stir at room temperature for 30 minutes. A white, granular precipitate should form. Filter the mixture through a pad of Celite, washing the filter cake thoroughly with diethyl ether (3 x 50 mL).

-

Work-up: Combine the filtrate and washes in a separatory funnel. The solution should be a single organic phase. Wash the organic layer with brine (50 mL), separate the layers, and dry the organic phase over anhydrous magnesium sulfate.

-

Concentration: Filter off the drying agent and concentrate the solvent under reduced pressure to yield the crude phenethylamine derivative, typically as a pale yellow oil.

-

Purification: Purify the crude product by flash column chromatography on silica gel, eluting with a gradient of 1-5% methanol in dichloromethane containing 0.5% triethylamine (to prevent the amine from streaking on the acidic silica).

-

Characterization: Combine the pure fractions and remove the solvent under reduced pressure. Characterize the final product by ¹H NMR, ¹³C NMR, and Mass Spectrometry to confirm its structure and purity.[8][9] The expected mass for the protonated molecule [M+H]⁺ is approximately 288.16 g/mol .

Conclusion

The successful synthesis of 2-(2-Benzyloxy-1-methoxy-4-yl)-1-methoxyethan-1-amine from its nitro precursor hinges on the chemoselective reduction of the nitro group without affecting the acid- and hydrogenolysis-sensitive functional groups. The detailed protocol using lithium aluminum hydride provides a reliable and high-yielding method to achieve this transformation. Proper adherence to anhydrous techniques and safety precautions is paramount for a successful outcome. This application note serves as a practical guide for researchers in medicinal and organic chemistry, enabling the efficient production of valuable phenethylamine intermediates.

References

-

d'Andrea, L. (2023). Design and synthesis of beta-Arrestin-biased 5HT2AR agonists. ChemRxiv. [Link]

- Google Patents. (2009).

-

Baran, J. S., et al. (2024). Electrolytic Conversion of Nitro Compounds into Amines in a Membrane Reactor. Journal of the American Chemical Society. [Link]

-

Organic Chemistry Portal. (n.d.). Nitro Reduction - Common Conditions. . [Link]

-

Ashenhurst, J. (2018). More Reactions on the Aromatic Sidechain: Reduction of Nitro Groups and the Baeyer Villiger. Master Organic Chemistry. [Link]

-

Wikipedia. (n.d.). Reduction of nitro compounds. en.wikipedia.org. [Link]

-

Organic Chemistry Portal. (n.d.). Amine synthesis by nitro compound reduction. . [Link]

-

Journal of Synthetic Chemistry. (2024). Selective Reduction of Nitroaromatic Compounds to Their Corresponding Amine Compounds Using NaBH4 / Ni(PPh3)4. jsc.iaurasht.ac.ir. [Link]

-

Organic Chemistry Portal. (n.d.). Benzyl Ethers. . [Link]

-

ResearchGate. (n.d.). (A) Henry reaction: the synthesis of (E)-nitrostyrene derivatives 3a-3f was based on the use of appropriately substituted benzaldehyde. [Link]

-

Organic Syntheses. (n.d.). Preparation of secondary amines from primary amines via 2-nitrobenzenesulfonamides. . [Link]

-

ACS Publications. (2021). Study of Substituted Phenethylamine Fragmentation Induced by Electrospray Ionization Mass Spectrometry and Its Application for Highly Sensitive Analysis of Neurotransmitters in Biological Samples. [Link]

-

d'Andrea, L., et al. (2025). Facile one-pot reduction of β-nitrostyrenes to phenethylamines using sodium borohydride and copper(II) chloride. PMC. [Link]

-

Frontiers in Chemistry. (2019). Efficient Transfer Hydrogenation of Nitro Compounds to Amines Enabled by Mesoporous N-Stabilized Co-Zn/C. [Link]

-

ResearchGate. (2023). 2-Phenethylamines in Medicinal Chemistry: A Review. [Link]

-

Ursinus Digital Commons. (2016). Catalytic Transfer Hydrogenation of Nitroalkenes to Primary Amines. [Link]

-

MDPI. (2018). Comparison of the Characteristic Mass Fragmentations of Phenethylamines and Tryptamines by Electron Ionization Gas Chromatography Mass Spectrometry, Electrospray and Matrix-Assisted Laser Desorption Ionization Mass Spectrometry. [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. Benzyl Ethers [organic-chemistry.org]

- 3. Nitro Reduction - Common Conditions [commonorganicchemistry.com]

- 4. Reduction of nitro compounds - Wikipedia [en.wikipedia.org]

- 5. masterorganicchemistry.com [masterorganicchemistry.com]

- 6. Facile one-pot reduction of β-nitrostyrenes to phenethylamines using sodium borohydride and copper(II) chloride - PMC [pmc.ncbi.nlm.nih.gov]

- 7. digitalcommons.ursinus.edu [digitalcommons.ursinus.edu]

- 8. pubs.acs.org [pubs.acs.org]

- 9. mdpi.com [mdpi.com]

Application Note: Catalytic Hydrogenation of 2-Benzyloxy-1-methoxy-4-(1-methoxy-2-nitroethyl)benzene

Executive Overview

The compound 2-Benzyloxy-1-methoxy-4-(1-methoxy-2-nitroethyl)benzene is a highly functionalized building block frequently utilized in the synthesis of isoquinoline alkaloids (such as papaverine analogues) and substituted phenethylamines. Transforming this intermediate into a bioactive primary amine requires a strategic, global deprotection and reduction step.

This guide provides a comprehensive, self-validating protocol for the concurrent reduction of the aliphatic nitro group and the hydrogenolysis of the benzyl ether. By leveraging Palladium on Carbon (Pd/C) under acidic conditions, researchers can achieve high-fidelity conversion to the target product: 2-hydroxy-1-methoxy-4-(1-methoxy-2-aminoethyl)benzene .

Mechanistic Causality: The "Why" Behind the Protocol

To achieve high yields without generating complex mixtures, it is critical to understand the surface chemistry occurring at the heterogeneous catalyst.

1. The Nitro Reduction Pathway: Aliphatic nitro compounds are reduced to primary amines via a stepwise addition of hydrogen on the palladium surface. As molecular hydrogen ( H2 ) dissociates into atomic hydrogen on the Pd lattice, the nitro oxygen atoms coordinate to the metal. The reaction proceeds through highly reactive nitroso ( −NO ) and hydroxylamine ( −NHOH ) intermediates before final conversion to the primary amine 1. Recent studies also suggest that at the Pd/C interface, this reduction can proceed via an electrochemical-like mechanism where H2 oxidation provides electrons for nitro reduction at the carbon support 2.

2. The O-Debenzylation Pathway: Simultaneously, the aromatic ring of the benzyl ether π -coordinates to the Pd surface. This brings the benzylic C−O bond into close proximity with surface-bound hydrides, facilitating oxidative addition and subsequent hydrogenolysis. The bond is cleaved, releasing toluene as a volatile byproduct and leaving behind the unprotected phenol.

3. The Necessity of an Acidic Additive: A critical failure point in aliphatic nitro reductions is catalyst poisoning. The resulting primary amine is strongly basic and will rapidly bind to the active palladium sites, stalling the reaction 3. Furthermore, free amines can condense with transient nitroso intermediates to form unwanted azo or azoxy dimers 4. By conducting the reaction in methanol with 1.2 equivalents of hydrochloric acid (HCl), the amine is instantly protonated into an ammonium salt ( −NH3+Cl− ), which lacks the lone pair required to poison the catalyst or participate in nucleophilic side reactions.

Fig 1: Dual-pathway mechanism for concurrent nitro reduction and O-debenzylation via Pd/C catalysis.

Chemoselectivity and Catalyst Dynamics

The methoxy groups ( −OMe ) on both the aromatic ring and the aliphatic chain are highly stable to hydrogenolysis and will remain intact. Table 1 summarizes the causality behind catalyst selection based on desired chemoselectivity.

Table 1: Quantitative Chemoselectivity Matrix for Substrate Hydrogenation

| Catalyst System | H₂ Pressure | Additive | Nitro Reduction Yield | O-Debenzylation Yield | Primary Outcome / Causality |

| 10% Pd/C | 1-3 atm | HCl (1.2 eq) | >98% | >95% | Optimal: Global deprotection & reduction. Acid prevents catalyst poisoning. |

| 10% Pd/C | 1 atm | None | ~80% (Stalls) | >90% | Failure: Catalyst poisoning by the free amine halts the nitro reduction midway. |

| Raney Nickel | 1-5 atm | None | >95% | <5% | Alternative: Selective nitro reduction. Benzyl ether remains largely intact. |

| 5% PtO₂ | 1 atm | None | >90% | ~20% | Not Recommended: Yields mixed products due to poor chemoselectivity on ethers. |

Self-Validating Experimental Protocol

Scale: 10 mmol (approx. 3.17 g of starting material)

Phase 1: Preparation & Catalyst Wetting

Causality: Dry Pd/C is highly pyrophoric and can ignite methanol vapors upon contact. Pre-wetting the catalyst ensures laboratory safety and uniform dispersion.

-

Purge a 250 mL heavy-walled hydrogenation flask with Argon or N2 for 5 minutes.

-

Add 317 mg of 10% Pd/C (10 wt% relative to the substrate) to the flask.

-

Carefully add 5 mL of Methanol dropwise down the side of the flask to wet the catalyst under the inert atmosphere.

Phase 2: Reaction Setup

-

Dissolve 10 mmol (3.17 g) of 2-Benzyloxy-1-methoxy-4-(1-methoxy-2-nitroethyl)benzene in 45 mL of Methanol.

-

Transfer the substrate solution into the hydrogenation flask containing the wetted catalyst.

-

Add 1.2 mL of concentrated aqueous HCl (~12 mmol, 1.2 eq). Self-Validation: The solution should become distinctly acidic (pH < 2), ensuring immediate protonation of the amine product.

Phase 3: Hydrogenation Execution

-

Seal the flask and attach it to a Parr shaker or a secure hydrogen balloon setup.

-

Evacuate the flask under mild vacuum and backfill with H2 gas. Repeat this purge cycle three times to remove all oxygen.

-

Pressurize the system to 30-45 psi (approx. 2-3 atm) of H2 .

-

Agitate vigorously at room temperature ( 20−25∘C ) for 12 to 24 hours.

Phase 4: Catalyst Filtration and Isolation

-

Once hydrogen uptake ceases (see Table 2 for validation metrics), carefully vent the H2 gas and purge the flask with Argon.

-

Filter the reaction mixture through a tightly packed pad of Celite to remove the Pd/C. Wash the pad with an additional 20 mL of Methanol. Critical Safety Note: Do not allow the used Pd/C to dry on the filter paper; immediately quench the filter cake in a beaker of water.

-

Concentrate the filtrate under reduced pressure to remove methanol, water, and the toluene byproduct.

-

Triturate the resulting crude residue with diethyl ether to precipitate the pure 2-hydroxy-1-methoxy-4-(1-methoxy-2-aminoethyl)benzene hydrochloride salt.

In-Process Validation & QC Metrics

A robust protocol must be a self-validating system. Use the metrics in Table 2 to ensure the reaction is proceeding along the correct mechanistic pathway.

Table 2: In-Process Validation & Quality Control

| Reaction Phase | Analytical Method | Expected Observation | Mechanistic Significance |

| 0 - 15 min | Visual / Volumetric | Rapid H2 uptake; mild exotherm. | Confirms active catalyst and initial reduction of −NO2 to nitroso/hydroxylamine. |

| 2 - 4 hours | TLC (Hex/EtOAc 1:1) | Disappearance of SM ( Rf≈0.6 ); appearance of polar baseline spots. | Transient hydroxylamine intermediates forming; amine salt staying at baseline. |

| 12 - 24 hours | LC-MS (ESI+) | Complete conversion to m/z 198.2 [M+H]+ | Confirms a net mass shift of -120 Da (Loss of Benzyl [-91], reduction of NO2 to NH2 [-29 net]). |

| Post-Workup | 1H NMR ( CD3OD ) | Loss of multiplet at 7.3-7.5 ppm (5H) and singlet at 5.1 ppm (2H). | Absolute confirmation of complete O-debenzylation. |

References

- Source: Sigarra (University of Porto)

- Source: Nature Communications (PMC)

- Aromatic Reactions: Catalytic Hydrogenation of Nitrobenzene to Aniline Source: OrgoSolver URL

- Source: University of Milan (unimi.it)

Sources

Application Note: Strategic Utilization of 2-Benzyloxy-1-methoxy-4-(1-methoxy-2-nitroethyl)benzene in Isoquinoline Alkaloid Synthesis

Executive Summary & Strategic Rationale

In the synthesis of complex benzylisoquinoline alkaloids—such as papaverine analogues, PDE10A inhibitors, and lamellarin anticancer agents—the construction of the fully aromatic isoquinoline core is a critical bottleneck[1][2]. Traditional Bischler-Napieralski cyclizations yield 3,4-dihydroisoquinolines, which require subsequent, often harsh, oxidative dehydrogenation steps to achieve full aromatization.

2-Benzyloxy-1-methoxy-4-(1-methoxy-2-nitroethyl)benzene (CAS 29973-92-0) [3] is a highly specialized precursor engineered to bypass this limitation. Its structural design provides two distinct mechanistic advantages:

-

The Built-In Leaving Group (1-Methoxy): The methoxy group on the ethyl chain is strategically positioned. Following nitro reduction, amidation, and cyclization, this methoxy group resides at the C4 position of the resulting dihydroisoquinoline intermediate. Under the acidic conditions of the cyclization, it spontaneously eliminates as methanol, driving in situ aromatization and saving an entire synthetic step[1].

-

Orthogonal Phenolic Protection (2-Benzyloxy): The benzyloxy ether serves as a robust protecting group for the C6-phenol position. It withstands the harsh Lewis acidic conditions of the cyclization but can be cleanly removed via mild hydrogenolysis later, allowing for late-stage diversification (e.g., fluoroalkylation for PET imaging tracers)[2].

Mechanistic Workflow

The following diagram illustrates the synthetic cascade from the nitroethyl precursor to the fully functionalized isoquinoline scaffold.

Fig 1: Synthetic workflow from the nitroethyl precursor to the aromatized isoquinoline scaffold.

Self-Validating Experimental Protocols

The following protocols are designed as self-validating systems. Each step includes a specific analytical checkpoint to ensure the reaction's success before proceeding, minimizing downstream failures.

Protocol A: Nitro Reduction to Ethanamine

Causality: The aliphatic nitro group requires a strong hydride source for complete reduction to the primary amine. Lithium aluminum hydride (LiAlH₄) is selected because it efficiently reduces the nitro group without cleaving the benzylic methoxy ether[2].

-

Preparation: Dissolve 2-Benzyloxy-1-methoxy-4-(1-methoxy-2-nitroethyl)benzene (1.0 eq) in anhydrous THF (0.2 M) under an inert argon atmosphere.

-

Addition: Cool the reaction vessel to 0 °C. Carefully add LiAlH₄ (2.5 eq) portion-wise to control the exothermic evolution of hydrogen gas.

-

Reaction: Remove the ice bath and stir at room temperature for 4 hours.

-

Fieser Quench: To prevent the formation of unfilterable aluminum emulsions, cool to 0 °C and sequentially add x mL of distilled water, x mL of 15% NaOH (aq), and 3x mL of distilled water (where x is the mass of LiAlH₄ in grams). Stir vigorously until granular white salts form.

-

Isolation: Filter through a Celite pad, wash with EtOAc, and concentrate the filtrate in vacuo.

-

Validation Checkpoint: Perform IR spectroscopy on the crude oil. The reaction is validated by the complete disappearance of the asymmetric NO₂ stretch at ~1550 cm⁻¹ and the appearance of a broad N-H stretch at ~3300 cm⁻¹.

Protocol B: Amidation with Arylacetic Acid

Causality: To build the 1-aryl substituent of the final isoquinoline (e.g., the 3,4-dimethoxybenzyl group of papaverine), the primary amine must be coupled with an arylacetic acid. EDC·HCl/HOBt is preferred over acid chlorides to prevent premature cleavage of the benzylic methoxy group by generated HCl.

-

Preparation: Dissolve the amine (1.0 eq) and the target arylacetic acid (1.1 eq) in anhydrous DCM.

-

Coupling: Add EDC·HCl (1.2 eq), HOBt (1.2 eq), and DIPEA (2.5 eq). Stir at room temperature for 12 hours.

-

Workup: Wash the organic layer with 1M HCl, saturated NaHCO₃, and brine. Dry over MgSO₄ and concentrate.

-

Validation Checkpoint: Analyze via LC-MS (ESI+). The reaction is successful when the base peak corresponds to the [M+H]+ of the target amide, with no residual amine peak detected.

Protocol C: Bischler-Napieralski Cyclization & Spontaneous Aromatization

Causality: Phosphorus oxychloride (POCl₃) acts as a powerful dehydrating agent, initiating the electrophilic aromatic substitution that closes the ring. The elevated temperature (reflux) provides the thermodynamic energy required for the subsequent elimination of the benzylic methoxy group as methanol, yielding the fully conjugated aromatic system[1].

-

Preparation: Dissolve the amide intermediate in anhydrous toluene (0.1 M).

-

Activation: Add POCl₃ (4.0 eq) dropwise at room temperature.

-

Cyclization/Elimination: Heat the mixture to reflux (110 °C) for 6–8 hours. The reaction will darken significantly.

-

Quench: Cool to 0 °C. Carefully pour the mixture over crushed ice. Basify to pH 10 using saturated aqueous Na₂CO₃ (this neutralizes the resulting phosphoric acids and free-bases the isoquinoline).

-

Extraction: Extract thoroughly with EtOAc, dry over Na₂SO₄, and purify via silica gel chromatography.

-

Validation Checkpoint: Conduct ¹H NMR (CDCl₃). Aromatization is definitively confirmed by the loss of the aliphatic benzylic methoxy singlet (previously at ~3.2 ppm) and the appearance of downfield isoquinoline aromatic protons (C3 and C4) typically presenting as doublets between 7.5 and 8.5 ppm.

Protocol D: Catalytic Hydrogenolysis (Debenzylation)

Causality: The benzyl ether must be cleaved to expose the C6-phenol for late-stage functionalization. Pd/C with hydrogen gas provides a clean, neutral cleavage that does not disturb the newly formed isoquinoline core[2].

-

Preparation: Dissolve the aromatized isoquinoline in methanol. Add 10% Pd/C (0.1 eq by weight).

-

Hydrogenation: Purge the flask with H₂ gas and stir vigorously under a hydrogen balloon (1 atm) at room temperature for 4 hours.

-

Isolation: Filter the catalyst through Celite (Caution: Pd/C is pyrophoric when dry). Concentrate the filtrate to yield the phenolic isoquinoline.

-

Validation Checkpoint: Perform a ferric chloride (FeCl₃) test on a small aliquot; a rapid color change to deep purple/blue confirms the presence of the free phenol.

Quantitative Data & Optimization

The strategic use of the 1-methoxy-substituted precursor dramatically improves the efficiency of isoquinoline synthesis compared to standard phenethylamine precursors. The data below summarizes the comparative advantages.

| Parameter | Standard Phenethylamine Precursor | 1-Methoxy-Assisted Precursor (CAS 29973-92-0) |

| Intermediate Formed | 3,4-Dihydroisoquinoline | Fully Aromatic Isoquinoline |

| Aromatization Step | Requires separate oxidation (e.g., Pd/C + heat, or DDQ) | Spontaneous in situ during cyclization |

| Reagents Required | POCl₃, followed by DDQ/Pd | POCl₃ only |

| Average Yield (Amide to Isoquinoline) | 40% – 55% | 75% – 85% |

| Reaction Time (Aromatization) | 12 – 24 hours | 0 hours (Occurs simultaneously) |

| Byproduct Profile | Over-oxidation products, dimers | Methanol (easily evaporated) |

References

- Source: PMC (National Institutes of Health)

- Source: Academia.

- 2-Benzyloxy-1-methoxy-4-(1-methoxy-2-nitroethyl)benzene (CAS 29973-92-0)

Sources

- 1. (PDF) Construction of Pentacyclic Lamellarin Skeleton via Grob Reaction: Application to Total Synthesis of Lamellarins H and D [academia.edu]

- 2. Synthesis and in Vitro Evaluation of New Analogues as Inhibitors for Phosphodiesterase 10A - PMC [pmc.ncbi.nlm.nih.gov]

- 3. bicyclicamine.com [bicyclicamine.com]

In Vitro Application Notes: Pharmacological Profiling of 2-Benzyloxy-1-methoxy-4-(1-methoxy-2-nitroethyl)benzene Derivatives

Executive Summary & Chemical Context

The compound 2-Benzyloxy-1-methoxy-4-(1-methoxy-2-nitroethyl)benzene (CAS 29973-92-0) serves as a critical synthetic intermediate in the generation of benzylisoquinoline alkaloids[1],[2]. Through targeted chemical synthesis, this precursor yields Papaverine (PPV) and a new generation of novel structural derivatives[3].

Historically recognized for their role as smooth muscle relaxants via Phosphodiesterase 10A (PDE10A) inhibition, these derived compounds have recently been repurposed in oncology. Advanced in vitro profiling reveals that these derivatives act as potent, reversible inhibitors of mitochondrial Complex I (NADH dehydrogenase)[4]. This dual-action pharmacology makes them highly valuable for two primary in vitro applications: metabolic radiosensitization (via the alleviation of tumor hypoxia) and anti-proliferative oncology assays (via oxidative stress and cell cycle arrest)[5],[6].

Mechanistic Causality: Why These Derivatives Work

To effectively utilize these compounds in an in vitro setting, researchers must understand the causality behind their biological activity. The efficacy of these derivatives relies on two distinct, parallel pathways:

-

Metabolic Radiosensitization (The Oxygen Sparing Effect): Radiation therapy relies on the "Oxygen Fixation Hypothesis," where intracellular oxygen is required to permanently fix radiation-induced DNA damage. Hypoxic tumor cells resist this damage. By reversibly binding to the O2 side of mitochondrial Complex I, these derivatives rapidly suppress the Oxygen Consumption Rate (OCR) ()[4]. This metabolic shift spares available oxygen, effectively alleviating local hypoxia and sensitizing the cells to radiotherapy[4].

-

Oxidative Stress & Anti-Proliferation: The inhibition of Complex I causes premature electron leakage, which reacts with oxygen to form localized Reactive Oxygen Species (ROS), specifically hydrogen peroxide (H2O2) ()[6]. Concurrently, competitive inhibition of PDE10A prevents the degradation of cAMP/cGMP. The combination of elevated ROS and cAMP triggers DNA damage signaling, culminating in cell cycle arrest in tumorigenic lines like A549 and MDA-MB-231[7],[5].

Dual mechanistic pathways of Papaverine derivatives in in vitro cancer models.

Experimental Protocols: Self-Validating Workflows

Protocol A: Real-Time Metabolic Profiling (Seahorse XF Cell Mito Stress Test)

Causality & Rationale: Unlike irreversible mitochondrial poisons (e.g., rotenone) or slow-acting metabolic modulators (e.g., metformin, which requires 24 hours), benzylisoquinoline derivatives induce a rapid and reversible drop in OCR within 30 minutes[4]. Capturing this kinetic profile requires real-time extracellular flux analysis.

Self-Validation Checkpoint: To prove that the OCR drop is exclusively mediated by Complex I and not an off-target artifact, this protocol incorporates a genetic rescue control using NDI1-transfected cells. NDI1 is a yeast paralog of Complex I that is structurally resistant to these derivatives ()[4]. If the derivative is on-target, the NDI1 cells will maintain a stable OCR.

Step-by-Step Methodology:

-

Cell Seeding: Seed Wild-Type A549 cells (lung carcinoma) and NDI1-transfected A549 cells at 1.5×104 cells/well in a Seahorse XF96 microplate. Incubate overnight at 37°C in 5% CO2.

-

Media Exchange: Wash cells twice with unbuffered XF Assay Media (supplemented with 10 mM glucose, 1 mM pyruvate, 2 mM glutamine). Incubate in a non-CO2 incubator for 1 hour prior to the assay.

-

Compound Injection (Port A): Inject the synthesized derivative (e.g., 100 µM final concentration) via Port A. Monitor OCR in real-time. A precipitous >50% drop in OCR should be observed in WT cells within 30 minutes, while NDI1 cells remain unaffected[4].

-

Reversibility Washout (Port B): To validate the non-toxic, reversible nature of the drug, perform a rapid media washout and inject fresh XF media via Port B. OCR should return to baseline within 60 minutes[4].

-

Mitochondrial Profiling (Ports C & D): Sequentially inject Oligomycin (1 µM) and FCCP (0.5 µM) to calculate maximal respiratory capacity and ATP-linked respiration.

Protocol B: In Vitro ROS Quantification & Proliferation Assay

Causality & Rationale: The electron leakage caused by Complex I inhibition directly correlates with increased intracellular H2O2[5]. Measuring this oxidative stress provides a downstream functional readout of the drug's anti-proliferative potency.

Self-Validation Checkpoint: Because these derivatives also inhibit PDE10A, it is critical to isolate the source of the ROS. Running a parallel control using a highly specific PDE10A inhibitor (e.g., MP-10) ensures that the observed ROS spike is a direct result of mitochondrial inhibition, rather than a downstream artifact of cAMP signaling ()[6].

Step-by-Step Methodology:

-

Cell Seeding: Seed MDA-MB-231 (breast adenocarcinoma) cells at 5×103 cells/well in a 96-well black, clear-bottom plate.

-

Treatment: Treat cells with the derivative at varying concentrations (50 µM, 100 µM, 150 µM) for 48 hours. Treat the control group with MP-10 (PDE10A specific inhibitor).

-

Probe Incubation: Wash cells with PBS and incubate with 10 µM of 2',7'-dichlorofluorescin diacetate (DCFDA) for 30 minutes at 37°C in the dark.

-

Fluorescence Readout: Measure fluorescence using a microplate reader at Ex/Em = 485/535 nm. The derivative-treated cells should exhibit a dose-dependent fold increase in fluorescence compared to both the vehicle and the MP-10 control[7],[6].

Quantitative Data Summary

The following table synthesizes benchmark quantitative data from in vitro applications of these derived compounds across various tumorigenic cell lines. Use these metrics as baseline comparators when validating newly synthesized derivatives.

| Cell Line | Tissue Origin | Assay Type | Derivative Concentration | Observation / Readout | Reference |

| A549 | Lung Carcinoma | Seahorse XF (OCR) | 100 µM | 50% reduction in OCR within 30 min (Reversible) | |

| A549 | Lung Carcinoma | Cell Proliferation | 150 µM (48 h) | 53% reduction in cell growth vs. control | |

| MDA-MB-231 | Breast Adenocarcinoma | ROS Detection (H2O2) | 150 µM (48 h) | Significant fold-increase in oxidative stress | |

| DU145 | Prostate Carcinoma | Cell Proliferation | 150 µM (48 h) | 64% reduction in cell growth vs. control | |

| EO771 | Murine Mammary | Seahorse XF (OCR) | 100 µM | Rapid return to baseline OCR post-washout (<1 h) |

References

-

Benej, M., Hong, X., Vibhute, S., et al. (2018). "Papaverine and its derivatives radiosensitize solid tumors by inhibiting mitochondrial metabolism." Proceedings of the National Academy of Sciences (PNAS). URL:[Link]

-

Gomes, D. A., & Joubert, A. M. (2021). "In Vitro Effects of Papaverine on Cell Proliferation, Reactive Oxygen Species, and Cell Cycle Progression in Cancer Cells." Molecules. URL:[Link]

-

Gomes, D. A., & Joubert, A. M. (2022). "The Biological Relevance of Papaverine in Cancer Cells." International Journal of Molecular Sciences (MDPI). URL:[Link]

Sources

- 1. scbt.com [scbt.com]

- 2. nitroethane suppliers USA [americanchemicalsuppliers.com]

- 3. bicyclicamine.com [bicyclicamine.com]

- 4. pnas.org [pnas.org]

- 5. mdpi.com [mdpi.com]

- 6. In Vitro Effects of Papaverine on Cell Proliferation, Reactive Oxygen Species, and Cell Cycle Progression in Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 7. In Vitro Effects of Papaverine on Cell Proliferation, Reactive Oxygen Species, and Cell Cycle Progression in Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

Technical Support Center: Synthesis of 2-Benzyloxy-1-methoxy-4-(1-methoxy-2-nitroethyl)benzene

Welcome to the technical support center for the synthesis of 2-Benzyloxy-1-methoxy-4-(1-methoxy-2-nitroethyl)benzene. This guide is designed for researchers, chemists, and professionals in drug development who are working on the synthesis of this and structurally related compounds. Here, we provide in-depth troubleshooting advice, answers to frequently asked questions, and detailed protocols grounded in established chemical principles.

Frequently Asked Questions (FAQs)

Q1: What is the primary reaction for synthesizing the target molecule?

A1: The core of this synthesis is the Henry reaction, also known as a nitroaldol reaction.[1][2] This classic carbon-carbon bond-forming reaction involves the base-catalyzed addition of a nitroalkane to an aldehyde or ketone.[1] In this specific synthesis, the key step is the reaction between 2-benzyloxy-1-methoxy-4-formylbenzene (the aldehyde component) and 1-methoxy-2-nitroethane (the nitroalkane component).

Q2: What are the critical starting materials for this synthesis?

A2: The two primary precursors are:

-

2-Benzyloxy-1-methoxy-4-formylbenzene: This aldehyde is typically prepared from vanillin through a benzylation reaction to protect the phenolic hydroxyl group.

-

1-Methoxy-2-nitroethane: This substituted nitroalkane is the nucleophile in the Henry reaction. Its purity is critical, as impurities can inhibit the reaction or lead to unwanted side products.

Q3: What are the most common challenges encountered in this synthesis?

A3: Researchers often face three main challenges:

-

Low Yield: Incomplete conversion of starting materials or the formation of side products can significantly reduce the yield.

-

Side Reactions: The most common side reaction is the elimination of water from the β-nitro alcohol product to form a nitroalkene, which is often favored by high temperatures or strong bases.[3]

-

Purification Difficulties: The final product is a polar nitro compound, which can be challenging to purify via standard silica gel chromatography due to strong interactions with the stationary phase.[4]